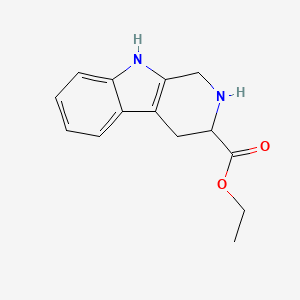

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester

描述

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester (CAS 41300-23-6) is a tetrahydro-β-carboline (THβC) derivative characterized by an ethyl ester group at the C3 position. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . Structurally, it consists of a bicyclic indole-pyridine framework with a six-membered partially saturated ring system. The ethyl ester moiety enhances lipophilicity compared to its carboxylic acid counterpart, influencing solubility and bioavailability . Industrially, it is available in high purity (99%) and bulk quantities (e.g., 25 kg/drum), indicating its utility as a synthetic intermediate .

属性

IUPAC Name |

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-6,12,15-16H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYXWUNHHTZQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2,3-Dihydro-Beta-Carboline

The synthesis often begins with L-tryptophan or its ethyl ester derivative reacted with an appropriate aldehyde under acidic conditions. For example:

Reagents : L-Tryptophan ethyl ester (1 equivalent), substituted benzaldehyde (1 equivalent), and a catalytic amount of acid.

-

- Mix the reagents in a suitable solvent (e.g., dichloromethane).

- Reflux the mixture for several hours.

- Cool and neutralize with ammonia to precipitate the product.

- Isolate the solid and purify it through recrystallization or chromatography.

Partial Hydrogenation

The next step involves hydrogenating the dihydro compound:

Carboxylation

Carboxylation can be achieved by treating the tetrahydro compound with carbon dioxide in a basic medium:

Esterification

The final step is converting the carboxylic acid to its ethyl ester:

Reagents : Thionyl chloride and ethanol.

-

- Dissolve the carboxylic acid in dry ethanol.

- Add thionyl chloride dropwise while stirring.

- Heat under reflux until complete conversion is achieved.

- Remove excess reagents under reduced pressure.

Research Findings and Yield Analysis

Research indicates that variations in reaction conditions significantly affect yield and purity. For instance:

When using different aldehyde derivatives in step one, yields can range from 60% to over 90%, depending on steric factors and electronic effects of substituents.

The partial hydrogenation step typically results in high yields (>85%) if optimized for pressure and temperature.

In esterification reactions, yields are generally high (>80%) when using thionyl chloride due to its effectiveness in converting acids to esters.

化学反应分析

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives of 2,3,4,9-tetrahydro-1H-beta-carboline. For instance, research conducted by Jeromine et al. demonstrated that certain derivatives exhibited significant activity against Plasmodium falciparum, with IC50 values in the nanomolar range. The study emphasized the importance of structural modifications in enhancing the efficacy and selectivity of these compounds against malaria parasites .

Anticancer Properties

Tetrahydro-beta-carbolines have shown promise in cancer research. Studies indicate that these compounds can induce apoptosis in various cancer cell lines. For example, Kumar et al. reported that specific tetrahydro-beta-carboline derivatives displayed nanomolar cytotoxic activity against lung cancer and bladder carcinoma cell lines . The ability to selectively target cancer cells while sparing normal cells is a crucial advantage in developing new anticancer therapies.

Cognitive Enhancement

Beta-carbolines are also being investigated for their neuropharmacological effects. Some studies suggest that they may act as selective antagonists at certain serotonin receptors, potentially influencing mood and cognition. For example, compounds derived from tetrahydro-beta-carbolines have been explored for their roles in modulating neurotransmitter systems linked to anxiety and depression .

Diabetes Management

Research has indicated that tetrahydro-beta-carboline derivatives can act as antagonists to somatostatin receptors, which are involved in insulin secretion regulation. This suggests potential applications in managing type 2 diabetes mellitus by influencing insulin release pathways .

Synthesis and Structural Modifications

The synthesis of 2,3,4,9-tetrahydro-1H-beta-carboline derivatives typically involves various organic reactions including cyclization and functional group modifications. The ability to modify side chains allows for the tailoring of pharmacological properties to enhance activity against specific targets.

Table: Summary of Biological Activities

作用机制

The mechanism of action of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester involves its interaction with monoamine oxidase (MAO). MAO is an enzyme that breaks down monoamines, which are neurotransmitters in the brain. By interacting with MAO, the compound can influence the levels of these neurotransmitters, thereby affecting various biochemical pathways.

相似化合物的比较

Key Observations:

- C3 Functional Groups : Ethyl/methyl esters improve lipophilicity (logP) compared to carboxylic acids, enhancing membrane permeability .

- Stereochemistry : Cis/trans isomerization at C1 and C3 (e.g., 1R,3S vs. 1S,3S) impacts biological activity and crystallization behavior. For example, (1S,3S)-4-chlorophenyl derivatives exhibit higher melting points (221–224°C) than their 1R,3S counterparts (190–193°C) .

Physicochemical and Spectral Properties

生物活性

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester (THβC) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THβC, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.3 g/mol

- IUPAC Name : 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- CAS Number : 109690-46-2

THβC exhibits various biological activities attributed to its interaction with multiple molecular targets. The compound is known to act as:

- Neuroprotective Agent : THβC has been shown to protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity : It demonstrates activity against various pathogens, including protozoan parasites.

- Antitumor Effects : THβC and its derivatives have been evaluated for cytotoxic effects against cancer cell lines.

Biological Activity Overview

The biological activities of THβC can be summarized in the following table:

Neuroprotection

In a study evaluating the neuroprotective effects of THβC, researchers found that the compound significantly reduced apoptosis in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of signaling pathways involved in cell survival.

Antimicrobial Activity

A notable study assessed the efficacy of THβC against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed an IC50 value of 14.9 µM against epimastigote forms and demonstrated a selective index 31 times higher for the parasite than for mammalian cells, indicating its potential as a therapeutic agent with minimal toxicity to host cells .

Antitumor Effects

THβC derivatives were tested against several human cancer cell lines, including KB and HepG2. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 8.8 to 18.1 µM. These findings suggest that modifications in the chemical structure can enhance antitumor activity .

常见问题

Basic: What synthetic strategies are employed to prepare derivatives of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester?

Answer:

Derivatives are synthesized via condensation of L-tryptophan ethyl ester with substituted benzaldehydes under acidic conditions. For example, 1-(4-chlorophenyl) derivatives are prepared by reacting L-tryptophan ethyl ester with 4-chlorobenzaldehyde in dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) at 0°C under nitrogen for 4 days . Reaction progress is monitored by TLC, and isomers are separated via silica gel column chromatography using CH₂Cl₂/CH₃OH gradients . Key steps include neutralization with ammonia, extraction, and drying with Na₂SO₄. Variations in substituents (e.g., nitro or benzyl groups) alter reaction kinetics and product yields .

Basic: How are cis and trans isomers of β-carboline derivatives distinguished and purified?

Answer:

Cis/trans isomer separation relies on chromatographic techniques. For instance, cis-1-(4-chlorophenyl) isomers elute first using pure CH₂Cl₂, while trans isomers require CH₂Cl₂/CH₃OH (99.5:0.5) . Characterization involves NMR to confirm stereochemistry: cis isomers show distinct coupling patterns (e.g., J = 5.0–6.0 Hz for H-1 and H-3), while trans isomers exhibit larger coupling constants (J = 10.0–12.0 Hz) . Melting points also differ (e.g., cis-2c: 140–142°C vs. trans-3c: 152°C) . Elemental analysis discrepancies (e.g., ±0.4% in C/H/N content) highlight the need for rigorous validation .

Advanced: What experimental designs are used to study structure-activity relationships (SAR) of β-carbolines at benzodiazepine receptors?

Answer:

SAR studies involve synthesizing esters with varying alkyl/aryl groups and testing receptor affinity via competitive binding assays. For example, methyl, ethyl, and n-propyl esters exhibit higher affinity for bovine cortex benzodiazepine receptors compared to bulkier esters (e.g., n-butyl or benzyl) . Hydrophobic and electronic parameters of the ester group are critical; ethyl esters balance molecular size and lipophilicity, maximizing receptor interaction . IC₅₀ values are determined using radiolabeled diazepam displacement, with β-CCE (ethyl ester) showing potent inhibition (Ki ≈ 10 nM) .

Advanced: How do molecular modifications influence the GABAA receptor binding of β-carboline derivatives?

Answer:

Substitutions at C-1 and C-2 positions modulate receptor subtype selectivity. For example, 1-(3-nitrophenyl) derivatives show higher affinity for α1-containing GABAA receptors, while 2-benzyl groups enhance α5 subtype binding . Chloroacetyl derivatives (e.g., methyl-1-(4-chlorophenyl)-2-(2-chloroacetyl) analogs) are synthesized to probe steric effects, with crystallographic data revealing key hydrogen bonds at the receptor’s orthosteric site . Electrophysiological assays (e.g., patch-clamp) further validate functional antagonism .

Experimental Design: What challenges arise in ensuring isomer purity during β-carboline synthesis, and how are they mitigated?

Answer:

Isomerization during synthesis (e.g., cis→trans) can occur under prolonged acidic conditions. To minimize this, reactions are conducted at low temperatures (0°C) and monitored via TLC . Post-synthesis, column chromatography with optimized solvent gradients achieves >95% isomer purity . Elemental analysis and high-resolution MS confirm purity, while NMR quantifies residual isomer content . For example, trans-5b shows a distinct MS fragment at m/z 292 (100% intensity) vs. cis-4b at m/z 264 .

Methodological: What analytical techniques are critical for characterizing β-carboline derivatives?

Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (300 MHz) in CDCl₃/DMSO-d₆ resolve stereochemistry and substituent effects (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., M⁺ at m/z 365 for 3b) confirm molecular weight and functional groups .

- Elemental Analysis : Validates empirical formulas (e.g., C₂₀H₁₉ClN₂O₂ for 2c) with <0.4% deviation .

- X-ray Crystallography : Determines absolute configuration, as seen in studies using Enraf-Nonius CAD-4 diffractometers .

Advanced: How are computational methods integrated into β-carboline drug discovery?

Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding poses at GABAA receptors, highlighting interactions between the ester carbonyl and α1 subunit His102 . QSAR models correlate logP values with receptor affinity, showing optimal activity at logP ≈ 2.5 . DFT calculations assess electronic effects of substituents (e.g., nitro groups reduce electron density at C-3, altering binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。